2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
“2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one” is a small molecule inhibitor that has been extensively researched in recent years due to its potential therapeutic applications. It is a member of the Pyrazolo[1,5-a]pyrimidine (PP) derivatives, an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .
Synthesis Analysis
The synthesis of PP derivatives, including “this compound”, has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The molecular formula of “this compound” is C6H4BrN3O, with an average mass of 214.020 Da .Chemical Reactions Analysis
The brominated aminopyrazole is more reactive due to the electronic nature of the respective substituents .Physical And Chemical Properties Analysis
The compound has a density of 2.3±0.1 g/cm3, a molar refractivity of 44.4±0.5 cm3, and a molar volume of 99.4±7.0 cm3 . It has 5 H bond acceptors, 1 H bond donor, and no freely rotating bonds .Scientific Research Applications
Synthesis and Pharmaceutical Interest
2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one serves as a crucial intermediate in synthesizing a diverse array of heterocyclic compounds due to its structural resemblance to purine bases. It plays a significant role in the development of compounds with antimetabolite properties in purine biochemical reactions. This attribute has piqued pharmaceutical interest, especially for its antitrypanosomal activity. Research has led to the effective synthesis of new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and thieno[2,3-b]pyridines, demonstrating its versatility in medicinal chemistry applications (Abdelriheem, Zaki, & Abdelhamid, 2017).
Anticancer and Anti-inflammatory Potential
Further advancements in research have highlighted the compound's role in producing derivatives with promising anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidine derivatives have been synthesized, showing potential as anticancer agents and inhibitors of 5-lipoxygenase, a crucial enzyme in the inflammatory process. These findings suggest a promising avenue for developing new therapeutic agents targeting cancer and inflammation-related diseases (Rahmouni et al., 2016).
Antimicrobial and Antiviral Applications
The antimicrobial and antiviral capabilities of this compound derivatives also stand out. Research has led to the synthesis of novel compounds displaying significant antimicrobial activity against various bacteria and fungi, indicating its potential in combating infectious diseases. Additionally, some derivatives have shown efficacy against human cytomegalovirus and herpes simplex virus type 1, underscoring the compound's utility in developing new antiviral therapies (Saxena et al., 1990).
Neurodegenerative and Neuropsychiatric Disease Treatment
Exploratory studies into the treatment of cognitive impairments associated with neurodegenerative and neuropsychiatric disorders have also utilized derivatives of this compound. The identification of potent and selective inhibitors of phosphodiesterase 1 (PDE1) from this compound class, such as ITI-214, demonstrates its potential in enhancing cognitive functions. This advancement marks a significant step toward developing treatments for conditions like schizophrenia and Alzheimer's disease, showcasing the compound's broad therapeutic potential (Li et al., 2016).
Mechanism of Action
Future Directions
The future research directions for “2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one” and other PP derivatives are likely to focus on further exploring their potential therapeutic applications, particularly in the field of medicinal chemistry . This includes the development of new rational and efficient designs of drugs bearing the PP core .
properties
IUPAC Name |
2-bromo-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-5-8-2-1-6(11)10(5)9-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDSFRLXEQUJGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(NN2C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673029 | |
Record name | 2-Bromopyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1203705-57-0 | |
Record name | 2-Bromopyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.